

Crystal Structure Analysis of 7-Chloro-4methylcinnoline: A Technical Guide

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Compound of Interest		
Compound Name:	7-Chloro-4-methylcinnoline	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystallographic characteristics of cinnoline derivatives, with a specific focus on the structural elucidation of **7-Chloro-4-methylcinnoline**. While a comprehensive search of crystallographic databases reveals a lack of specific publicly available crystal structure data for **7-Chloro-4-methylcinnoline**, this document presents a detailed analysis of a closely related and structurally significant cinnoline derivative, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, as a representative case study.[1][2] This guide outlines the experimental protocols for single-crystal X-ray diffraction, presents a thorough analysis of the crystallographic data, and discusses the potential biological implications, particularly in the context of anticancer research where cinnoline derivatives have shown considerable promise.[3][4][5][6][7]

Introduction to Cinnoline Derivatives

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[7] These activities include but are not limited to anticancer, anti-inflammatory, antibacterial, and antifungal properties.[7] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure, making crystal structure analysis a critical component in understanding their mechanism of action and in the rational design of new therapeutic agents.



Crystal Structure Analysis of a Representative Cinnoline Derivative

As a surrogate for the yet-to-be-published crystal structure of **7-Chloro-4-methylcinnoline**, we present the crystallographic data for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one.[1] This compound was synthesized via a one-pot, three-component reaction and its structure was determined by single-crystal X-ray diffraction.[1]

Crystallographic Data and Structure Refinement

The crystal data and structure refinement details for the representative cinnoline derivative are summarized in the table below. The compound crystallizes in the monoclinic system with the space group P21/c.[1]



Parameter	Value
Empirical formula	C18H20N2O3
Formula weight	328.37
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P21/c
Unit cell dimensions	
a	7.921(2) Å
b	11.566(4) Å
С	16.986(6) Å
α	90°
β	107.338(5)°
У	90°
Volume	1485.5(8) Å ³
Z	4
Density (calculated)	1.467 Mg/m ³
Absorption coefficient	0.103 mm ⁻¹
F(000)	696
Data collection	
Crystal size	0.30 x 0.25 x 0.20 mm
Theta range for data collection	2.37 to 28.17°
Index ranges	-10<=h<=9, -15<=k<=14, -22<=l<=22
Reflections collected	12051



Independent reflections	3514 [R(int) = 0.0355]	
Refinement		
Refinement method	Full-matrix least-squares on F ²	
Data / restraints / parameters	3514 / 0 / 222	
Goodness-of-fit on F ²	1.043	
Final R indices [I>2sigma(I)]	R1 = 0.0559, wR2 = 0.1253	
R indices (all data)	R1 = 0.0818, wR2 = 0.1387	
Largest diff. peak and hole	0.228 and -0.251 e.Å⁻³	

Table 1: Crystal data and structure refinement details for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one.[1]

Selected Bond Lengths and Angles

The precise measurement of bond lengths and angles is crucial for understanding the molecular geometry and potential reactivity of the compound. Selected values for the representative cinnoline derivative are provided below.

Bond	Length (Å)	Angle	Degree (°)
O(1)-C(11)	1.365(3)	C(6)-N(1)-N(2)	120.3(2)
O(2)-C(12)	1.373(3)	C(5)-N(2)-N(1)	118.8(2)
O(3)-C(18)	1.233(3)	C(4)-C(5)-N(2)	119.5(2)
N(1)-N(2)	1.381(3)	C(5)-C(6)-N(1)	120.7(2)
N(1)-C(6)	1.312(3)	C(7)-C(6)-N(1)	117.1(2)
N(2)-C(5)	1.319(3)	C(10)-C(11)-O(1)	117.4(2)
C(5)-C(10)	1.482(3)	C(12)-C(11)-O(1)	125.4(2)
C(6)-C(7)	1.498(4)	C(13)-C(12)-O(2)	124.9(2)



Table 2: Selected bond lengths and angles for 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one.[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that requires meticulous execution. The following is a generalized protocol for the crystallographic analysis of a small organic molecule like a cinnoline derivative.[8][9]

Crystallization

The initial and often most challenging step is the growth of a high-quality single crystal.[9] For small molecules, this is typically achieved through slow evaporation of a saturated solution, or by vapor diffusion.

- Procedure for Slow Evaporation:
 - Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
 - Filter the solution to remove any particulate matter.
 - Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.
 - Monitor for the formation of single crystals of adequate size (typically >0.1 mm in all dimensions).[9]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer for data collection.

- Procedure:
 - A single crystal is mounted on a loop with a cryo-protectant if data is to be collected at low temperatures.
 - The crystal is centered in the X-ray beam.



- A monochromatic X-ray beam is directed at the crystal.
- The crystal is rotated, and the diffraction pattern is recorded by a detector.
- The intensities and positions of the diffracted X-rays are measured.

Structure Solution and Refinement

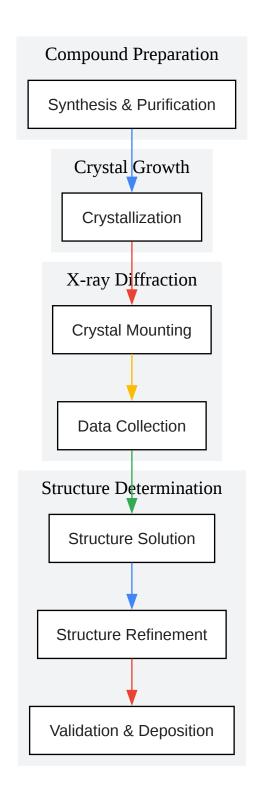
The collected diffraction data is then used to solve and refine the crystal structure.

- Procedure:
 - The unit cell parameters and space group are determined from the diffraction pattern.
 - The phases of the structure factors are determined using direct methods or Patterson methods.
 - An initial electron density map is generated, from which the positions of the atoms are determined.
 - The atomic positions and other parameters are refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.[9]

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.





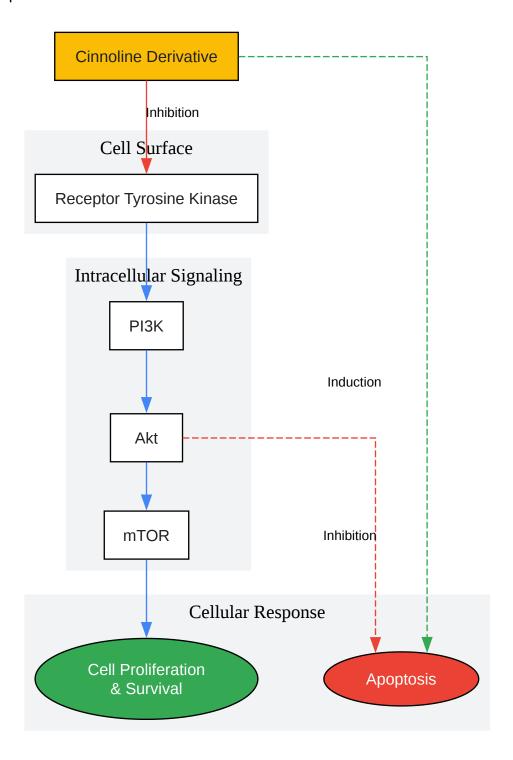
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A generalized workflow for single-crystal X-ray crystallography.

Potential Anticancer Signaling Pathway



Cinnoline and quinoline derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. [3][4][5] The following diagram illustrates a plausible signaling pathway that could be targeted by such compounds.



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A plausible anticancer signaling pathway targeted by cinnoline derivatives.

Conclusion

While the specific crystal structure of **7-Chloro-4-methylcinnoline** is not yet available in the public domain, the analysis of the representative compound, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, provides valuable insights into the structural characteristics of this important class of heterocyclic compounds. The detailed experimental protocols and the visualization of a potential biological pathway offer a solid foundation for researchers and drug development professionals working with cinnoline derivatives. The determination and publication of the crystal structure of **7-Chloro-4-methylcinnoline** will be a valuable addition to the field and will undoubtedly contribute to a deeper understanding of its structure-activity relationship.

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